4-Hydroxy-2,5-dimethylbenzoic acid
Overview
Description
4-Hydroxy-2,5-dimethylbenzoic acid, also known as homoprotocatechuic acid (HPCA), is a phenolic acid that is found in various plant sources, such as green tea, grapes, and berries. It has been the subject of numerous scientific studies due to its potential health benefits and therapeutic properties.
Scientific Research Applications
Pharmaceuticals: Development of Amyloidogenesis Inhibitors
4-Hydroxy-2,5-dimethylbenzoic acid is utilized in the synthesis of potent inhibitors of transthyretin (TTR) amyloidogenesis . These inhibitors are crucial in the treatment of amyloid diseases, such as familial amyloid polyneuropathy, by preventing the misfolding of the TTR protein.
Agrochemicals: Synthesis of Pesticides and Herbicides
This compound serves as an intermediate in the production of various agrochemicals . Its derivatives are being explored for their potential use in creating more effective and environmentally friendly pesticides and herbicides.
Dyestuff Industry: Colorant Synthesis
In the dyestuff industry, 4-Hydroxy-2,5-dimethylbenzoic acid is a precursor in the synthesis of complex dyes . These dyes are used for coloring fabrics, plastics, and inks, offering a range of vibrant colors.
Cosmetics: Antioxidant and Preservative Properties
The antioxidant properties of hydroxybenzoic acids make them valuable in cosmetic formulations . They help in preserving the shelf life of products and protecting the skin from oxidative stress.
Food Technology: Functional Food Development
Due to its health-promoting properties, such as anti-inflammatory and antimicrobial effects, 4-Hydroxy-2,5-dimethylbenzoic acid is being studied for inclusion in functional foods . These foods aim to offer additional health benefits beyond basic nutrition.
Biotechnology: Microbial Shikimate Pathway
The compound is a key intermediate in the microbial shikimate pathway, which is exploited for the biosynthesis of aromatic compounds . Through metabolic engineering, this pathway can be optimized to produce high-value bioproducts for various industries.
properties
IUPAC Name |
4-hydroxy-2,5-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZOKYRQPZZEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635147 | |
Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2,5-dimethylbenzoic acid | |
CAS RN |
27021-04-1 | |
Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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